“4-Methoxy-6-methyl-2H-pyran-2-one” is used as a model compound to study the assignment of ring proton resonances in 4-methoxy-6-nonyl-2H-pyran-2-one . Proton resonances refer to the behavior of protons in the presence of a magnetic field, which is a fundamental aspect of nuclear magnetic resonance (NMR) spectroscopy.
“4-Methoxy-6-methyl-2H-pyran-2-one” is used as a building block in chemical synthesis
4-Methoxy-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 140.1366 g/mol. It is recognized for its distinctive pyranone structure, characterized by a six-membered ring containing one oxygen atom and a carbonyl group. This compound is also known by other names, including methyltriacetolactone and 2H-pyran-2-one, 6-methyl-4-methoxy. Its structure can be represented as follows:
textO / \ C C | |C-O-C | |C C
The compound is typically encountered in various chemical contexts, particularly in organic synthesis and medicinal chemistry.
Research indicates that 4-Methoxy-6-methyl-2H-pyran-2-one exhibits various biological activities:
Several methods are employed to synthesize 4-Methoxy-6-methyl-2H-pyran-2-one:
4-Methoxy-6-methyl-2H-pyran-2-one finds applications in various fields:
Interaction studies involving 4-Methoxy-6-methyl-2H-pyran-2-one focus on its biological effects and mechanisms:
Several compounds share structural similarities with 4-Methoxy-6-methyl-2H-pyran-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxy-6-methyl-2H-pyran-2-one | Hydroxyl group instead of methoxy | |
5-Hydroxy-4-methyl-2H-pyran-2-one | Hydroxyl group at position five | |
4-Methoxy-6-methylcoumarin | Coumarin derivative with additional aromatic ring |
These compounds exhibit distinct biological activities and chemical properties that differentiate them from 4-Methoxy-6-methyl-2H-pyran-2-one. The unique methoxy group at position four contributes to the specific reactivity and biological profile of this compound compared to others in its class.
The historical development of 4-methoxy-6-methyl-2H-pyran-2-one can be traced through several decades of natural product chemistry and synthetic organic chemistry research. The compound gained particular significance in the context of triacetic acid lactone research, where it serves as a methylated derivative of the fundamental triacetic acid lactone structure. Early synthetic approaches to pyranone compounds were developed in connection with fungal metabolite research, particularly in the synthesis of complex natural products such as phacidin, an antibiotic fungal metabolite.
The compound's recognition in synthetic chemistry emerged through systematic studies of pyrone chemistry, where researchers identified its potential as both a synthetic intermediate and a target molecule with inherent biological activity. Historical synthetic methodologies focused on the functionalization of triacetic acid lactone as a starting material, with the key step involving the introduction of methoxy groups through methylation reactions. These early synthetic investigations established the foundation for understanding the compound's chemical reactivity and synthetic accessibility.
Research into microbial synthesis pathways has revealed the compound's production through engineered biological systems. Specifically, studies have demonstrated that Saccharomyces cerevisiae expressing modified 6-methylsalicylic acid synthase can produce related lactone compounds, achieving concentrations of 1.8 grams per liter with yields of 6% from glucose under controlled fermentation conditions. This biotechnological approach represents a significant advancement in the sustainable production of pyranone compounds.
The systematic identification of 4-methoxy-6-methyl-2H-pyran-2-one encompasses multiple nomenclature systems and chemical identification codes that facilitate its recognition across different scientific databases and regulatory frameworks. The compound is recognized under several systematic and common names, reflecting its structural characteristics and historical nomenclature development.
Table 1: Systematic Nomenclature and Chemical Identifiers
The compound is also known by several synonymous names, including methyltriacetolactone, methyltriacetolacton, and 2H-pyran-2-one, 4-methoxy-6-methyl-. The European Community number 211-600-9 and the National Service Center number 139216 provide additional regulatory identification codes. The compound's systematic naming reflects its structural features, with the methoxy substituent at position 4 and the methyl group at position 6 of the pyran ring clearly indicated in the International Union of Pure and Applied Chemistry nomenclature.
Physical characterization data indicate that the compound exists as a solid at room temperature, with a melting point range of 83-86°C. The compound appears as white to light yellow crystalline powder, with a maximum absorption wavelength of 280 nanometers when dissolved in ethanol. These physical properties contribute to its identification and quality control in both research and commercial applications.
The occurrence of 4-methoxy-6-methyl-2H-pyran-2-one in natural systems versus its synthetic production represents a fascinating dichotomy that highlights both the compound's biological significance and its synthetic accessibility. Natural occurrence studies have identified this compound in specific plant species, while synthetic production methods have been developed to meet commercial and research demands.
Natural Occurrence Patterns
Recent phytochemical investigations have documented the presence of methyltriacetolactone, the common name for 4-methoxy-6-methyl-2H-pyran-2-one, in the leaves of shell ginger (Alpinia zerumbet). This discovery emerged from comprehensive chemical analysis following ultraviolet-C light treatment, where the compound was detected at concentrations of 0.44% in leaf material. The compound's appearance following ultraviolet exposure suggests it may be a photodegradation product of other kavalactones naturally present in the plant, specifically dihydro-5,6-dehydrokawain or 5,6-dehydrokawain.
Table 2: Natural Occurrence Data
The natural occurrence data suggests that 4-methoxy-6-methyl-2H-pyran-2-one may not be a primary metabolite but rather a secondary compound formed through environmental stress or specific biochemical transformations. This finding contrasts with the more abundant kavalactones found in the same plant species, which occur in significantly higher concentrations ranging from 80 to 410 milligrams per gram of plant material.
Synthetic Production Methodologies
Synthetic production of 4-methoxy-6-methyl-2H-pyran-2-one has been achieved through multiple methodological approaches, ranging from traditional organic synthesis to biotechnological production systems. The most established synthetic route utilizes triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) as the starting material, followed by methylation of the hydroxyl group to introduce the methoxy functionality.
The synthetic approach involves the selective methylation of the 4-hydroxyl position in triacetic acid lactone, which can be accomplished using various methylating agents under controlled conditions. This methodology has been successfully employed in the synthesis of complex natural products, including the antibiotic fungal metabolite phacidin, where 4-methoxy-6-methyl-2H-pyran-2-one serves as a key intermediate.
Table 3: Synthetic Production Comparison
Biotechnological production represents an emerging approach for sustainable synthesis of pyranone compounds. Research has demonstrated the successful production of related triacetic acid lactone compounds using genetically modified Saccharomyces cerevisiae strains expressing modified fatty acid synthase and methylsalicylic acid synthase enzymes. While this specific research focused on the parent triacetic acid lactone, the methodology provides a foundation for developing microbial production systems for the methoxy-substituted derivative.
Irritant